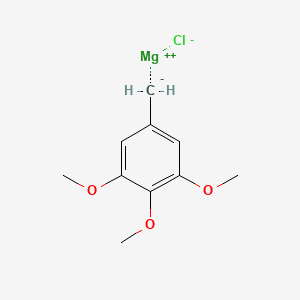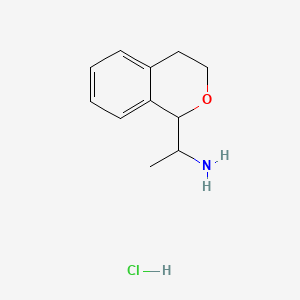![molecular formula C21H26BrNO6 B15295996 (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)
(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[95101,502,1307,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide is a complex organic molecule with a unique structure It features multiple hydroxyl groups, a cyclopropylmethyl group, and a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide involves multiple steps. The starting materials typically include cyclopropylmethyl derivatives and various hydroxylated intermediates. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromide ion or to convert double bonds to single bonds.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a useful probe for investigating hydrogen bonding and other molecular interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for developing new therapeutics.
Industry
In industrial applications, this compound can be used as a precursor for manufacturing specialty chemicals. Its reactivity and functional groups make it suitable for producing a wide range of products, from pharmaceuticals to agrochemicals.
Mécanisme D'action
The mechanism of action of (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine Related Compound E: This compound shares some structural similarities, such as the presence of nitrogen and multiple rings, but differs in its functional groups and overall structure.
9-Methoxystrobilurin G: Another compound with a complex structure, used in antimalarial research.
Uniqueness
The uniqueness of (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide lies in its combination of hydroxyl groups, a cyclopropylmethyl group, and a bromide ion. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H26BrNO6 |
|---|---|
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide |
InChI |
InChI=1S/C21H25NO6.BrH/c1-22(9-11-2-3-11)7-6-19-15-12-4-5-13(23)16(15)28-17(19)20(26,18(24)25)10-21(19,27)14(22)8-12;/h4-5,11,14,17,26-27H,2-3,6-10H2,1H3,(H-,23,24,25);1H/t14-,17-,19+,20+,21-,22?;/m1./s1 |
Clé InChI |
HJEMADGGAILIIE-XOKXSRNSSA-N |
SMILES isomérique |
C[N+]1(CC[C@]23[C@@H]4[C@@](C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)(C(=O)O)O)CC6CC6.[Br-] |
SMILES canonique |
C[N+]1(CCC23C4C(CC2(C1CC5=C3C(=C(C=C5)O)O4)O)(C(=O)O)O)CC6CC6.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


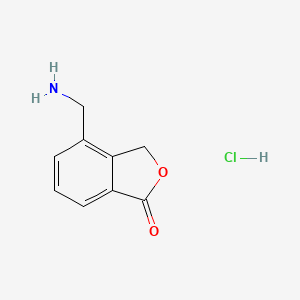
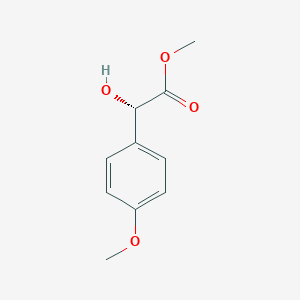
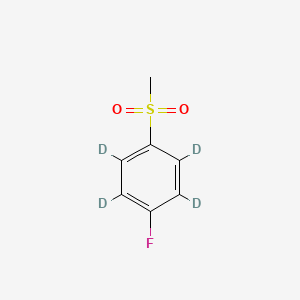
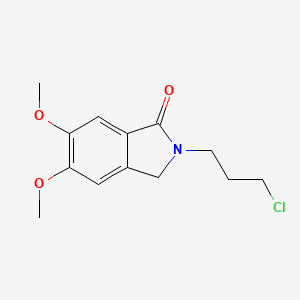
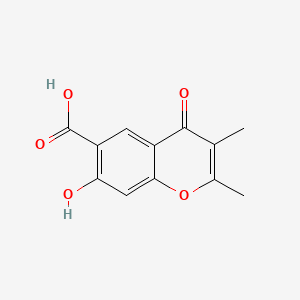
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
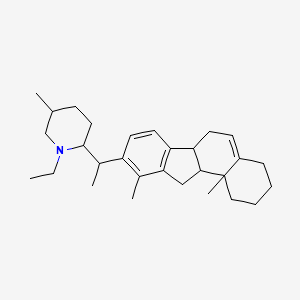
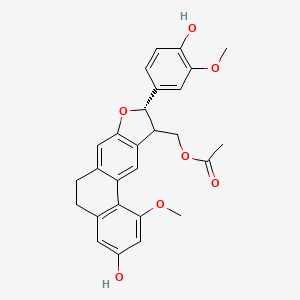
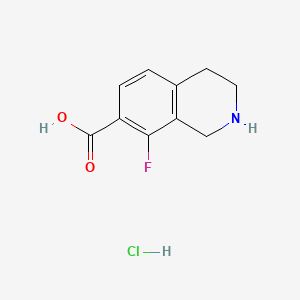
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
